molecular formula C6H8N4O6S2 B12918069 (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid

(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid

Cat. No.: B12918069
M. Wt: 296.3 g/mol
InChI Key: HWJDPPYLWOQIAL-REOHCLBHSA-N
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Description

(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid is a complex organic compound that features a thiadiazole ring and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfamoyl group is then introduced via sulfonation reactions. The final step involves the coupling of the thiadiazole derivative with butanedioic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and thiadiazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid
  • (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]pentanedioic acid

Uniqueness

Compared to similar compounds, (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid stands out due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C6H8N4O6S2

Molecular Weight

296.3 g/mol

IUPAC Name

(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid

InChI

InChI=1S/C6H8N4O6S2/c7-18(15,16)6-10-9-5(17-6)8-2(4(13)14)1-3(11)12/h2H,1H2,(H,8,9)(H,11,12)(H,13,14)(H2,7,15,16)/t2-/m0/s1

InChI Key

HWJDPPYLWOQIAL-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC1=NN=C(S1)S(=O)(=O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC1=NN=C(S1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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